molecular formula C18H13F3N4O4S B2768409 5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide CAS No. 338794-77-7

5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide

Cat. No. B2768409
CAS RN: 338794-77-7
M. Wt: 438.38
InChI Key: LPIIJWCALISEMX-VOTSOKGWSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized via a modified Mannich reaction of benzaldehyde, ammonia, and naphthalen-2-ols . Betti bases, a new class of organic compounds, have gained importance in medicinal chemistry owing to their interesting biological activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Novel Chelating Resins

One study focuses on the synthesis and characterization of a new chelating resin derived from acrylamide-based monomers for adsorption of metal ions such as Copper(II) and Chromium(III). This research highlights the compound's potential application in environmental remediation and purification processes by demonstrating its ability to effectively adsorb specific metal ions from solutions Şerife Saçmacı et al., 2010.

Controlled-Release Formulations

Another area of application is in the development of controlled-release formulations for fungicides, as demonstrated by the synthesis of biologically active polymers based on Hymexazol. This study illustrates the potential for using similar compounds in agriculture to protect crops while minimizing environmental impact through controlled release of active agents L. Tai et al., 2002.

Supramolecular Polymeric Complexes

Research into supramolecular polymeric complexes using a biologically active monomer derived from a novel sulfa drug showcases the compound's utility in creating materials with potential biomedical applications, including drug delivery systems and sensors. These complexes have been characterized for their structures and properties, suggesting wide-ranging applications in material science A. El-Sonbati et al., 2018.

Herbicidal Activity

There's also research into the synthesis of herbicidal compounds that inhibit photosystem II electron transport, which highlights the agricultural applications of these compounds as novel herbicides. This demonstrates the compound's potential role in developing new agricultural chemicals to enhance crop protection Qingmin Wang et al., 2004.

Anticancer Agents

Finally, a study on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents indicates the pharmaceutical applications of these compounds. The research demonstrates the compounds' effectiveness against specific cancer cell lines, suggesting their potential use in cancer treatment Sobhi M. Gomha et al., 2017.

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, one study found that the antimicrobial potential of certain thiazole derivatives is determined by inhibition of DNA gyrase .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with thiazole compounds would depend on the specific compound and its properties. Thiazoles are found in many potent biologically active compounds, and they have been used in the development of various drugs .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research may continue to explore the synthesis of new thiazole-based compounds and their potential biological activities .

properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-3-[(E)-3-[4-(trifluoromethoxy)anilino]prop-2-enoyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c1-10-14(16(27)24-17-23-8-9-30-17)15(25-29-10)13(26)6-7-22-11-2-4-12(5-3-11)28-18(19,20)21/h2-9,22H,1H3,(H,23,24,27)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIIJWCALISEMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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